

Biological activity of 5-methylisoxazole derivatives

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Compound of Interest

Compound Name: 3-(Chloromethyl)-5-methylisoxazole

Cat. No.: B1586295

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An In-Depth Technical Guide to the Biological Activity of 5-Methylisoxazole Derivatives

Foreword

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a "privileged structure" in drug discovery. Within this class, derivatives of 5-methylisoxazole are particularly prominent, forming the core of numerous clinically significant therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of activities to dissect the underlying mechanisms, present key structure-activity relationships, and provide validated experimental protocols to empower further research and development in this fertile chemical space.

The 5-Methylisoxazole Core: A Versatile Pharmacophore

The 5-methylisoxazole moiety is a bioisosteric replacement for other functional groups, offering improved physicochemical properties such as solubility and metabolic stability.^{[1][2]} Its presence is noted in a range of FDA-approved drugs, underscoring its therapeutic relevance. Notable examples include the anti-inflammatory drug Leflunomide, the COX-2 inhibitor

Valdecoxib, and the antibiotic Sulfamethoxazole.[2][3][4] This structural motif serves as a versatile foundation upon which a vast array of biological activities can be engineered, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral domains.[5][6]

Anti-inflammatory Activity: Modulating the Arachidonic Acid Cascade and Beyond

A significant number of 5-methylisoxazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade.

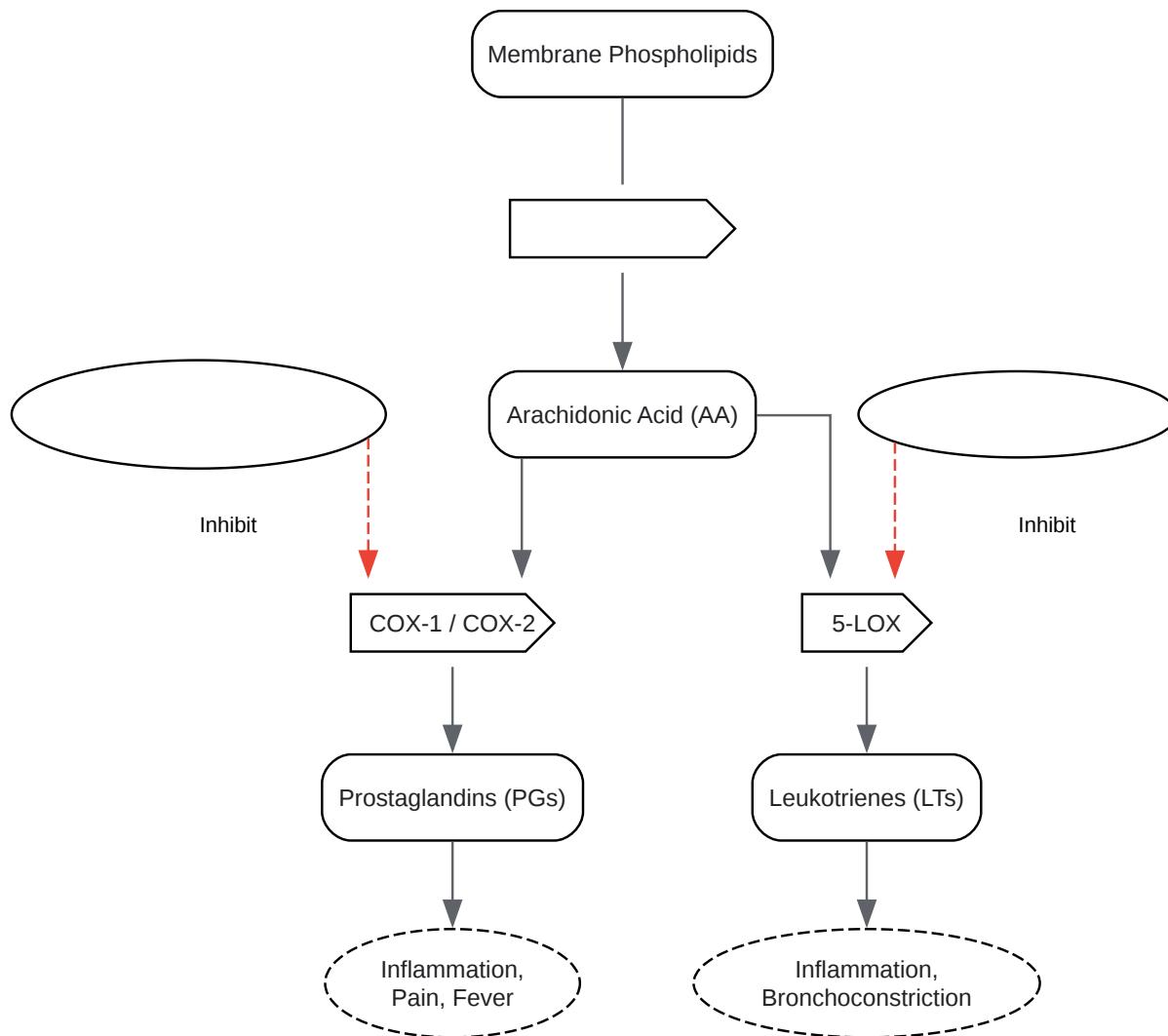
Mechanism of Action: Targeting COX and 5-LOX

Inflammation is a complex biological response often mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively. Many isoxazole derivatives have been developed as potent inhibitors of these pathways.[7] For instance, certain synthesized isoxazole compounds demonstrated remarkable potency in inhibiting both COX-2 and 5-LOX, with IC₅₀ values in the sub-micromolar range.[7]

A prime example is 5-methylisoxazole-3-carboxylic acid (Isox), the active metabolite of the TNF- α modulator UTL-5g.[8] In vivo studies using the carrageenan-induced paw edema model in rats showed that Isox has an anti-inflammatory effect comparable to the established drug leflunomide.[8] This activity is believed to be at least partially responsible for its protective effects against doxorubicin-induced cardiac injury.[8]

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX and 5-LOX enzymes in the synthesis of pro-inflammatory mediators, highlighting the points of therapeutic intervention for isoxazole-based inhibitors.



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Arachidonic acid pathway and inhibitor action.

Quantitative Data: Anti-inflammatory Potency

The following table summarizes the activity of representative 5-methylisoxazole derivatives.

| Compound ID | Assay Type | Target | Activity Metric | Result | Reference |
|-------------|-----------------------|---------|---------------------|--------------|-----------|
| Compound 13 | Proteinase Inhibitory | Trypsin | % Inhibition | 89.3% | [5] |
| Isox | Carageenan Paw Edema | In vivo | % Inhibition (3 hr) | 48.7% | [8] |
| Leflunomide | Carageenan Paw Edema | In vivo | % Inhibition (3 hr) | 51.3% | [8] |
| Compound R3 | In vitro Enzyme Assay | 5-LOX | IC50 | 0.46 μ M | [7] |
| Compound R3 | In vitro Enzyme Assay | COX-2 | IC50 | 0.84 μ M | [7] |

Experimental Protocol: Carageenan-Induced Paw Edema Assay

This *in vivo* protocol is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

- Wistar or Sprague-Dawley rats (150-200g)
- Test compound (e.g., Isox) and vehicle (e.g., 0.5% CMC)
- Positive control: Leflunomide (10 mg/kg) or Indomethacin
- 1% (w/v) Carageenan solution in sterile saline
- Plethysmometer

Procedure:

- Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
- Grouping: Randomly divide rats into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound group(s).
- Fasting: Fast animals overnight before the experiment but allow free access to water.
- Baseline Measurement: Measure the initial paw volume (V_0) of the right hind paw of each rat using a plethysmometer.
- Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
- Paw Volume Measurement: Measure the paw volume (V_t) at 1, 3, and 5 hours post-carrageenan injection.
- Data Analysis:
 - Calculate the percentage increase in paw volume for each animal: $\text{Edema (\%)} = [(V_t - V_0) / V_0] * 100$.
 - Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group: $\text{Inhibition (\%)} = [(V_0 - V_t) / V_0] * 100$.
- Statistical Analysis: Analyze data using an appropriate statistical test, such as one-way ANOVA followed by Dunnett's test, to determine significance ($P < 0.05$).

Causality and Validation: The injection of carrageenan induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators. The use of a vehicle control group is essential to establish the baseline

inflammatory response, while a positive control (a known NSAID) validates the assay's sensitivity and provides a benchmark for the test compound's potency.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

The 5-methylisoxazole scaffold is integral to a new generation of anticancer agents that act through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial cellular machinery.[\[9\]](#)[\[10\]](#)

Mechanisms of Action

- **Apoptosis and Cell Cycle Arrest:** Novel isoxazole-piperazine hybrids have demonstrated potent cytotoxicity against human liver and breast cancer cell lines.[\[11\]](#) Mechanistic studies revealed these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest. This process is mediated by the activation of the p53 tumor suppressor protein and inhibition of the pro-survival Akt signaling pathway.[\[11\]](#)
- **HSP90 Inhibition:** Some isoxazole derivatives have been developed as potent inhibitors of Heat Shock Protein 90 (HSP90).[\[12\]](#) HSP90 is a molecular chaperone required for the stability of numerous oncogenic proteins; its inhibition leads to their degradation and subsequent cancer cell death.
- **Tubulin Polymerization Inhibition:** Acting as analogues of Combretastatin A-4, certain isoxazole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which is critical for mitosis and leading to mitotic arrest and cell death.[\[11\]](#)

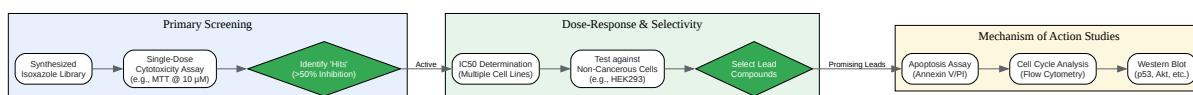
Quantitative Data: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentrations (IC50) for several 5-methylisoxazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Type | IC50 (μM) | Reference |
|-------------|------------------|----------------------|------------|-----------|
| 5l | Huh7 | Liver Cancer | 1.1 | [11] |
| 5m | Huh7 | Liver Cancer | 0.3 | [11] |
| 5o | Mahlavu | Liver Cancer | 0.9 | [11] |
| 5o | MCF-7 | Breast Cancer | 0.8 | [11] |
| Compound 2 | K562 | Myelogenous Leukemia | 18.01 (nM) | [12] |
| Compound 5 | K562 | Myelogenous Leukemia | 35.2 (nM) | [12] |

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines a typical workflow for identifying and characterizing novel anticancer compounds.



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